4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine
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Overview
Description
4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . This compound features a piperidine ring substituted with difluoro and methanesulfonylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the piperidine ring.
Attachment of the methanesulfonylphenyl group: This step involves the use of sulfonylation reactions to attach the methanesulfonylphenyl group to the piperidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Chemical Research: It serves as a model compound in chemical research to investigate reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine can be compared with other piperidine derivatives, such as:
4,4-Difluoro-1-methylpiperidine: This compound has similar difluoro substitution but lacks the methanesulfonylphenyl group, resulting in different chemical properties and biological activities.
Piperidine-4-carboxylic acid derivatives: These compounds have a carboxylic acid group instead of the methanesulfonylphenyl group, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24F2N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(4-methylsulfonylphenyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H24F2N2O3S/c1-26(24,25)16-4-2-15(3-5-16)21-10-6-14(7-11-21)17(23)22-12-8-18(19,20)9-13-22/h2-5,14H,6-13H2,1H3 |
InChI Key |
UGEHUBVSDWPVIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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